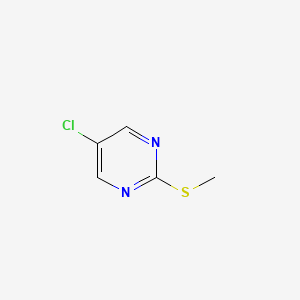

5-Chloro-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQOYLZOMFNKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406116 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-42-2 | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-(methylthio)pyrimidine

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing molecules that interact with biological targets. Within this important class of heterocyles, this compound emerges as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical, chemical, and safety properties of this compound. Beyond a simple recitation of data, this document delves into the causality behind its reactivity, provides field-proven protocols for its use, and offers expert projections on its analytical characterization. Understanding these fundamental properties is paramount for leveraging this compound to its full potential in the synthesis of novel therapeutic agents, including inhibitors for targets such as GSK3β and HIV reverse transcriptase.[2]

Core Compound Identification and Structure

Precise identification is the cornerstone of chemical synthesis and analysis. This compound is unambiguously defined by the following identifiers.

References

A-Z Guide to 5-Chloro-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of 5-Chloro-2-(methylthio)pyrimidine. This guide provides actionable insights and detailed protocols to leverage the full potential of this versatile building block in medicinal chemistry and beyond.

Chapter 1: Core Molecular Attributes and Physicochemical Profile

This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyrimidine core functionalized with a chloro group at the 5-position and a methylthio group at the 2-position, provides a unique combination of reactivity and stability.

The chloro substituent acts as an electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring. This activation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[1] Concurrently, the methylthio group at the 2-position serves as an excellent leaving group, further facilitating the introduction of diverse functionalities.[1]

References

The Versatile Building Block: An In-depth Technical Guide to 5-Chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of bioactive molecules. Among the myriad of functionalized pyrimidines, 5-Chloro-2-(methylthio)pyrimidine (CAS No. 38275-42-2) emerges as a particularly strategic intermediate. Its unique substitution pattern, featuring a reactive chlorine atom and a modifiable methylthio group, offers a versatile platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its synthesis, reactivity, and application, moving beyond simple protocols to elucidate the underlying chemical principles that drive its utility.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 38275-42-2 | |

| Molecular Formula | C₅H₅ClN₂S | |

| Molecular Weight | 160.62 g/mol | |

| Appearance | Powder | |

| Melting Point | 59-64 °C | |

| SMILES | CSc1ncc(Cl)cn1 | |

| InChI Key | YYQOYLZOMFNKKG-UHFFFAOYSA-N |

Strategic Synthesis of this compound

The synthetic accessibility of this compound is a key factor in its widespread use. While various synthetic routes exist, a common and logical approach involves the chlorination and subsequent methylation of a suitable pyrimidine precursor. A representative synthetic pathway is outlined below.

Step-by-Step Synthesis Protocol (Adapted from analogous syntheses)

The following protocol is a representative, multi-step procedure adapted from the synthesis of structurally similar pyrimidines, such as those described in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine[1]. This process involves the initial formation of a dichlorinated methylthiopyrimidine followed by a selective chlorination at the 5-position.

Part 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Chlorination: To thiobarbituric acid, add phosphorus oxychloride (POCl₃) in excess, which acts as both the reagent and solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water. The resulting aqueous solution is then extracted with an organic solvent, such as ethyl acetate.

-

Methylation: The crude dichlorinated intermediate is then subjected to methylation. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

-

Purification: The resulting 4,6-dichloro-2-(methylthio)pyrimidine is purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

-

Chlorination at the 5-Position: The 4,6-dichloro-2-(methylthio)pyrimidine is dissolved in a suitable solvent, such as acetic acid.

-

Addition of Chlorinating Agent: N-Chlorosuccinimide (NCS) is added portion-wise to the solution. The reaction is typically stirred at an elevated temperature (e.g., 118 °C) until completion, as monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization to yield this compound.

The Chemistry of a Versatile Scaffold: Key Reactions and Mechanisms

The synthetic utility of this compound lies in the differential reactivity of its chloro and methylthio substituents. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the pyrimidine ring electron-deficient and thus susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro groups at the 2, 4, or 6 positions. However, the methylthio group at the 2-position can also act as a leaving group, particularly after oxidation to a sulfone or sulfoxide, which significantly enhances its leaving group ability.

Experimental Protocol: Oxidation of the Methylthio Group

-

Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2 equivalents for oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 24 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfone can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Heating: Heat the reaction mixture to a temperature between 80 and 110 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its role as a key intermediate in the synthesis of high-value, biologically active molecules.

A Crucial Intermediate in the Synthesis of Ticagrelor

A prominent example of the application of a structurally related pyrimidine is in the synthesis of Ticagrelor , a blockbuster antiplatelet drug used to prevent thrombotic events. A key intermediate in many synthetic routes to Ticagrelor is 4,6-dichloro-2-(propylthio)pyrimidine-5-amine. This intermediate, which shares the core chloro- and thioether-substituted pyrimidine scaffold, undergoes a series of transformations, including nucleophilic substitution and cyclization, to construct the complex triazolopyrimidine core of Ticagrelor[2][3][4]. The principles of reactivity and functional group manipulation demonstrated in the synthesis of this analog are directly applicable to this compound.

Other Pharmaceutical and Agrochemical Applications

Derivatives of this compound are also explored as intermediates for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs[5]. The pyrimidine core is a common scaffold in many kinase inhibitors, and the ability to functionalize the 5- and 2-positions allows for the fine-tuning of binding affinity and selectivity. Additionally, pyrimidine derivatives have found broad applications in the agrochemical industry as herbicides and fungicides[6].

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets. The methyl protons of the methylthio group will also appear as a singlet.

-

Predicted Chemical Shifts (δ, ppm):

-

Pyrimidine-H: ~8.5-9.0 ppm (singlets)

-

-SCH₃: ~2.5 ppm (singlet)

-

-

-

13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Predicted Chemical Shifts (δ, ppm):

-

C=N carbons: ~150-170 ppm

-

C-Cl carbon: ~120-130 ppm

-

C-H carbons: ~130-140 ppm

-

-SCH₃ carbon: ~15 ppm

-

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 160. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 162 with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3000-3100: C-H stretching of the aromatic ring

-

~2900-3000: C-H stretching of the methyl group

-

~1550-1600: C=N and C=C stretching of the pyrimidine ring

-

~1000-1200: C-Cl stretching

-

~600-800: C-S stretching

-

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool in the hands of synthetic chemists. Its well-defined reactivity, coupled with its strategic placement of functional groups, provides a reliable and adaptable platform for the construction of complex molecular architectures. From life-saving pharmaceuticals like Ticagrelor to innovative agrochemicals, the derivatives of this pyrimidine scaffold continue to make a significant impact. A thorough understanding of its synthesis, reaction mechanisms, and analytical properties, as detailed in this guide, is essential for unlocking its full potential in future research and development endeavors.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(methylthio)pyrimidine

Authored by a Senior Application Scientist

Part 1: Introduction and Overview

5-Chloro-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of a halogen, a sulfur-containing group, and the nitrogenous pyrimidine core makes it a versatile precursor for the development of a wide range of biologically active molecules and functional materials.[1][2] Understanding its structural and electronic properties is paramount for its effective utilization.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's characteristic spectral fingerprints. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for compound verification and further research.

Part 2: Physicochemical Properties and Safety Data

A foundational understanding of a compound's physical properties and safety profile is critical before any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂S | [3][4] |

| Molecular Weight | 160.62 g/mol | [4][5] |

| Monoisotopic Mass | 159.98619 Da | [3] |

| Appearance | Powder | [4][5] |

| Melting Point | 59-64 °C | [4][5] |

| CAS Number | 38275-42-2 | [4][5] |

| SMILES | CSc1ncc(Cl)cn1 | [3][4] |

| InChI Key | YYQOYLZOMFNKKG-UHFFFAOYSA-N | [3][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][6] It may also be harmful if swallowed, in contact with skin, or inhaled.[6][7]

-

Signal Word: Danger[4]

-

Pictograms: GHS05 (Corrosion)[4]

-

Precautionary Measures:

Always consult the full Safety Data Sheet (SDS) before use.[6][8][9][10][11]

Part 3: A Systematic Approach to Spectroscopic Analysis

The structural elucidation of a synthetic compound like this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow presented below ensures comprehensive characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. PubChemLite - this compound (C5H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 38275-42-2 [sigmaaldrich.com]

- 5. 5-氯-2-(甲硫基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-(methylthio)pyrimidine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(methylthio)pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this important pyrimidine derivative.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures.[1] For heterocyclic compounds like this compound, which form the backbone of numerous pharmaceuticals and agrochemicals, a precise understanding of their structure is paramount. NMR provides detailed insights into the electronic environment of each atom, enabling the confirmation of substitution patterns and the overall molecular architecture.

This compound is a key building block in synthetic organic chemistry. Its pyrimidine core is a prevalent motif in a wide array of biologically active molecules. A thorough characterization of its spectral properties is therefore essential for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Predicted NMR Resonances

The structure of this compound dictates a specific set of signals in both its ¹H and ¹³C NMR spectra. The pyrimidine ring contains two non-equivalent aromatic protons, while the methylthio group introduces a distinct singlet in the ¹H spectrum and a corresponding signal in the ¹³C spectrum.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals for the aromatic protons and one for the methyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 / H-6 | ~8.5 - 8.7 | Singlet | N/A |

| -SCH₃ | ~2.6 | Singlet | N/A |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments

-

Aromatic Protons (H-4 and H-6): The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry in the molecule, and are therefore expected to appear as a single resonance. These protons are significantly deshielded due to the electron-withdrawing nature of the two ring nitrogen atoms and the adjacent chlorine atom. This deshielding effect shifts their resonance downfield into the aromatic region, typically between 8.5 and 8.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-SCH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet. The sulfur atom has a moderate deshielding effect, placing this signal in the range of 2.6 ppm.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, four distinct signals are anticipated.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-S-C=N) | ~170 |

| C-4 / C-6 | ~158 |

| C-5 (-Cl) | ~120 |

| -SCH₃ | ~14 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments

-

C-2: This carbon is directly attached to the sulfur atom and is part of two C=N bonds within the pyrimidine ring. This environment results in significant deshielding, pushing its chemical shift to the far downfield region of the spectrum, around 170 ppm.

-

C-4 and C-6: These two carbon atoms are equivalent and are deshielded by the adjacent ring nitrogens. Their resonance is expected to appear in the aromatic region, typically around 158 ppm.

-

C-5: The carbon atom bearing the chlorine substituent is also in the aromatic region but is generally found at a slightly more upfield position compared to the unsubstituted aromatic carbons, with an expected chemical shift around 120 ppm.

-

-SCH₃: The methyl carbon is the most shielded carbon in the molecule, and its signal is expected to appear in the upfield region of the spectrum, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

References

A Technical Guide to the Mass Spectrometry of 5-Chloro-2-(methylthio)pyrimidine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-(methylthio)pyrimidine, a heterocyclic compound featuring a pyrimidine core functionalized with both a chloro and a methylthio group, represents a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, making a thorough understanding of their analytical behavior essential for researchers and scientists in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights into fragmentation patterns, ionization techniques, and analytical protocols. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently identify and characterize this important molecule and its analogs.

Molecular Profile

A foundational understanding of the target analyte is critical before undertaking any analytical investigation.

| Property | Value | Source |

| Chemical Formula | C₅H₅ClN₂S | --INVALID-LINK-- |

| Molecular Weight | 160.62 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 159.986197 Da | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 59-64 °C | --INVALID-LINK-- |

The presence of chlorine and sulfur atoms imparts a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for identification. The natural isotopic abundance of ³⁷Cl (approximately 24.23%) relative to ³⁵Cl results in a prominent M+2 peak with roughly one-third the intensity of the molecular ion peak. Similarly, the presence of the ³⁴S isotope (approximately 4.21%) contributes to the M+2 peak, although to a lesser extent.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This process creates a detailed fragmentation pattern that serves as a structural fingerprint, invaluable for unambiguous identification. Given the relatively low molecular weight and expected volatility of this compound, EI, typically coupled with Gas Chromatography (GC-MS), is an excellent choice for detailed structural elucidation.

Electrospray Ionization (ESI): A Gentler Approach for High-Throughput Analysis

In contrast, ESI is a "soft" ionization technique that generates ions from a solution, resulting in minimal fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. This makes ESI, usually interfaced with Liquid Chromatography (LC-MS), ideal for accurate molecular weight determination and for analyzing complex mixtures, which is common in drug metabolism studies and high-throughput screening.

Fragmentation Pathways: Decoding the Mass Spectrum

The fragmentation of this compound in the mass spectrometer follows predictable pathways governed by the stability of the resulting ions and neutral losses. The following sections detail the anticipated fragmentation under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) of this compound will be readily formed and is expected to be a prominent peak in the spectrum. The subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Methyl Radical (•CH₃): A common initial fragmentation step for methylthio-containing compounds is the homolytic cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical and the formation of a stable thienyl-like cation.

-

Loss of a Thiomethyl Radical (•SCH₃): Cleavage of the C-S bond can lead to the expulsion of a thiomethyl radical.

-

Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to undergo fragmentation via the loss of HCN, a stable neutral molecule.

-

Cleavage of the Pyrimidine Ring: Further fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond can also cleave to release a chlorine radical.

The following diagram illustrates the proposed major fragmentation pathways under electron ionization.

Infrared (IR) spectrum of 5-Chloro-2-(methylthio)pyrimidine

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Chloro-2-(methylthio)pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications.[1] Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of the molecule's vibrational spectroscopy, a robust experimental protocol for acquiring high-quality spectral data, and a detailed interpretation of its characteristic absorption bands. By integrating field-proven insights with established spectroscopic principles, this guide serves as an essential resource for the structural elucidation, quality control, and analytical validation of this important pyrimidine derivative.

Introduction: The Significance of this compound

This compound (CAS No: 38275-42-2, Molecular Formula: C₅H₅ClN₂S) is a multifunctional pyrimidine scaffold.[2] Pyrimidine derivatives are foundational components in numerous biologically active molecules, including nucleotides and a wide array of pharmaceuticals such as anticancer and antibacterial agents.[3][4] The specific combination of a chloro-substituent, a methylthio group, and the pyrimidine core makes this compound a versatile intermediate for synthesizing more complex molecules in drug discovery programs.[2][4]

Infrared (IR) spectroscopy is an indispensable analytical technique in this context. It is a rapid, non-destructive method that provides a unique molecular "fingerprint," allowing for unambiguous confirmation of a molecule's identity and the functional groups it contains.[5][6] For a compound like this compound, IR spectroscopy is critical for verifying its synthesis, assessing its purity, and ensuring its integrity throughout the drug development pipeline.

Below is the molecular structure of this compound.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to the Fundamental Reactivity of 5-Chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylthio)pyrimidine is a cornerstone heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from a synthetically versatile scaffold, featuring two distinct and orthogonally reactive sites. The pyrimidine core, rendered electron-deficient by its constituent nitrogen atoms and further activated by a C5-chloro substituent, is primed for nucleophilic aromatic substitution (SNAr). This reactivity is predominantly expressed at the C2 position, where the methylthio group serves as an excellent leaving group, particularly after oxidation to its sulfonyl analogue. Concurrently, the C5-chloro group provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the construction of complex C-N bonds. This guide offers a comprehensive exploration of these fundamental reactivity modes, providing field-proven mechanistic insights and detailed experimental protocols to empower researchers in leveraging this powerful intermediate for drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of countless therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][3][4] This prevalence is due to the pyrimidine's ability to engage in critical biological interactions and its synthetic tractability, which allows for extensive structural diversification.[5] Within the vast library of pyrimidine-based intermediates, this compound stands out for its predictable and versatile reactivity.

This guide moves beyond a simple recitation of reactions. As a senior application scientist, the goal is to elucidate the underlying electronic principles that govern the molecule's behavior. We will explore how the interplay between the electron-withdrawing chloro group and the displaceable methylthio group dictates reaction outcomes, and how this knowledge can be strategically employed to build molecular complexity. Every protocol presented is designed as a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

Chapter 1: Electronic Structure and Reactivity Principles

The reactivity of this compound is a direct consequence of the electronic landscape of its heterocyclic core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. This effect is significantly amplified by the substituent at the 5-position.

The 5-Chloro group is a potent electron-withdrawing group, operating primarily through a strong negative inductive effect (-I). This effect enhances the electrophilicity of all carbon atoms in the ring, making them more susceptible to attack by nucleophiles.[6]

The 2-(Methylthio) group serves as a proficient leaving group in nucleophilic aromatic substitution reactions. Its lability is a key feature that allows for the introduction of a wide array of functional groups at the C2 position.

This combination of an activating group at C5 and a leaving group at C2 makes the molecule exceptionally reactive in SNAr reactions, far more so than pyrimidines bearing electron-donating groups.[6]

Caption: Electronic landscape of this compound.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

The Critical Role of Sulfur Oxidation

While the methylthio (-SCH₃) group is a good leaving group, its reactivity can be dramatically enhanced. The causality behind this enhancement lies in the oxidation state of the sulfur atom. Oxidation of the sulfide to a sulfone (-SO₂CH₃) transforms the substituent into an exceptionally potent leaving group (methanesulfinate). This is because the sulfone group is a powerful electron-withdrawing group, which further stabilizes the anionic Meisenheimer intermediate and is more stable as an anion upon departure. This activation step is often the key to achieving high yields and accommodating a broader range of weaker nucleophiles.[9][10]

Caption: Workflow for activating the C2 position for SₙAr.

Experimental Protocol 1: Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine

This protocol describes a reliable method for activating the substrate. The choice of m-chloroperbenzoic acid (m-CPBA) is based on its commercial availability, high reactivity, and generally clean reaction profiles.[10]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the oxidation and prevent potential side reactions.

-

Oxidant Addition: Add m-CPBA (typically 77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can often be used directly or purified further by recrystallization or column chromatography.

SNAr with Common Nucleophiles

With the activated sulfone in hand, displacement with a variety of nucleophiles proceeds efficiently.

| Nucleophile Class | Typical Conditions | Solvent | Product Class |

| Primary/Secondary Amines | 80-120 °C, optional base (e.g., K₂CO₃) | DMF, DMSO, Dioxane | 2-Amino-5-chloropyrimidines |

| Alkoxides (from Alcohols) | NaH, rt to 60 °C | THF, Dioxane | 2-Alkoxy-5-chloropyrimidines |

| Phenoxides (from Phenols) | K₂CO₃ or Cs₂CO₃, 80-110 °C | DMF, Acetonitrile | 2-Aryloxy-5-chloropyrimidines |

Experimental Protocol 2: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the displacement of the methylsulfonyl group.[6]

-

Setup: To a reaction vessel, add 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Heating: Heat the mixture to a temperature between 80 °C and 150 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

While the C2 position is dominated by SNAr chemistry, the C5-chloro group serves as an excellent handle for orthogonal functionalization via palladium-catalyzed cross-coupling reactions. This dual reactivity is what makes the scaffold so powerful, allowing for sequential and site-selective modifications.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[11][12] For this compound, this reaction enables the introduction of primary or secondary amines at the C5 position, a transformation not readily achievable through SNAr on this substrate. The choice of ligand is critical and is dictated by the steric and electronic properties of the amine coupling partner.[13]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol 3: Buchwald-Hartwig Amination at C5

This protocol outlines a general procedure for the C5 amination. The selection of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky phosphine ligand (e.g., XPhos, RuPhos) is crucial for high efficiency, especially with a less reactive aryl chloride.[13][14]

-

Inert Atmosphere: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). The entire setup must be maintained under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

-

Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS until the starting aryl chloride is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel.

Suzuki-Miyaura Coupling for C-C Bond Formation

While the C5-Cl bond can participate in Suzuki coupling, a more common and often more efficient strategy involves leveraging the C2 position. After oxidation to the highly reactive 5-chloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group can be displaced by a boronic acid or ester under Suzuki-Miyaura conditions to forge a new C-C bond.[15][16] This approach is favored because the C-SO₂R bond is often more reactive in the oxidative addition step than the C-Cl bond.[6]

Experimental Protocol 4: Suzuki-Miyaura Coupling at C2

This protocol describes the coupling at the activated C2 position. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a carbonate base is standard for this transformation.[17][18]

-

Setup: In a reaction vessel, combine 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step.

-

Heating: Heat the mixture under an inert atmosphere to 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a testament to the power of strategic substitution in heterocyclic chemistry. Its reactivity is not monolithic but rather a duality of opportunities. The C2-methylthio group, especially when activated through oxidation, provides a reliable gateway for introducing a vast range of nucleophiles via SNAr. In parallel, the C5-chloro group offers an orthogonal site for modern cross-coupling chemistry, enabling the precise installation of amino and carbon-based fragments. Understanding and mastering these distinct reactivity modes allows the medicinal chemist to efficiently navigate synthetic pathways, building diverse molecular libraries and accelerating the development of next-generation therapeutics.

References

- 1. researchtrend.net [researchtrend.net]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

The Sentinel of Synthesis: An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyrimidine

An authoritative guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of the versatile chemical intermediate, 5-Chloro-2-(methylthio)pyrimidine.

Introduction: A Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast family of pyrimidine derivatives, This compound (CAS No. 38275-42-2) has emerged as a pivotal building block, prized for its versatile reactivity and strategic role in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its modern synthetic routes and critical applications in the pharmaceutical industry. For the seasoned researcher and the aspiring medicinal chemist alike, this document serves as a testament to the enduring utility of this unassuming yet powerful heterocyclic compound.

I. Discovery and Historical Context: A Legacy of Pyrimidine Chemistry

While pinpointing the exact moment of the first synthesis of this compound is challenging based on currently available literature, its intellectual lineage can be traced back to the burgeoning field of pyrimidine chemistry in the mid-20th century. The fundamental pyrimidine ring system was first identified in the 1800s, but it was the latter half of the 20th century that saw an explosion in the synthesis and derivatization of these heterocycles, driven by the discovery of their central role in nucleic acids and various biological processes.

A significant historical marker can be found in a 1964 publication in the Journal of Medicinal Chemistry. While not detailing the synthesis of the title compound itself, the paper describes the synthesis of substituted pyrimidines from the closely related precursor, 4-Amino-6-chloro-2-methylthiopyrimidine. This indicates that the chloro- and methylthio-substituted pyrimidine core was a subject of investigation and utilization in medicinal chemistry research during this era. The development of synthetic methodologies for such compounds was a critical step, enabling the exploration of their potential as scaffolds for novel therapeutic agents. The presence of the chloro and methylthio groups offered chemists distinct handles for further chemical modification, a feature that continues to make this class of compounds valuable today.

II. Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research. This compound is a solid at room temperature, typically appearing as a powder.

| Property | Value | Source |

| CAS Number | 38275-42-2 | [1][2] |

| Molecular Formula | C₅H₅ClN₂S | [1][2] |

| Molecular Weight | 160.62 g/mol | [1][2] |

| Melting Point | 59-64 °C | [2] |

| Appearance | Powder | [2] |

| SMILES String | CSc1ncc(Cl)cn1 | [2] |

| InChI Key | YYQOYLZOMFNKKG-UHFFFAOYSA-N | [2] |

Spectroscopic Analysis:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual laboratories and suppliers, the expected characteristic signals are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyrimidine ring and a singlet for the methyl protons of the methylthio group. The chemical shifts of the ring protons would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the ring.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-S, C=N, and C-H bonds present in the molecule.

III. Modern Synthetic Methodologies

The synthesis of this compound has evolved to meet the demands of both laboratory-scale research and industrial-scale production. Modern methods prioritize efficiency, yield, and the use of readily available starting materials.

A. Kilogram-Scale Production: A Patented Three-Step Synthesis

A robust and scalable synthesis has been detailed in the patent literature, providing a reliable route for large-scale production.[3] This method is particularly valuable for its high overall yield and avoidance of column chromatography for purification.

Overall Synthetic Scheme:

A patented three-step synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of 2,5-Dimethylthiopyrimidine (Compound 2):

-

Reactants: 5-Bromo-2-chloropyrimidine (1) and sodium methyl mercaptide.

-

Solvent: Dimethylformamide (DMF).

-

Procedure: 5-Bromo-2-chloropyrimidine is dissolved in DMF, and sodium methyl mercaptide is added. The reaction mixture is heated to facilitate the nucleophilic substitution of both the bromo and chloro groups with the methylthio group.

-

Rationale: The methyl mercaptide anion is a potent nucleophile, readily displacing the halogen atoms on the electron-deficient pyrimidine ring.

-

-

Synthesis of 2-Hydroxy-5-methylthiopyrimidine (Compound 3):

-

Reactant: 2,5-Dimethylthiopyrimidine (2).

-

Reagent: Aqueous hydrochloric acid.

-

Procedure: Compound 2 is refluxed in an aqueous solution of hydrochloric acid. This step selectively hydrolyzes one of the methylthio groups to a hydroxyl group.

-

Rationale: The acidic conditions promote the hydrolysis of the methylthio group, which is a good leaving group under these conditions, leading to the formation of the more stable 2-hydroxypyrimidine tautomer.

-

-

Synthesis of this compound (Final Product):

-

Reactant: 2-Hydroxy-5-methylthiopyrimidine (3).

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylaniline.

-

Procedure: Compound 3 is treated with phosphorus oxychloride, with N,N-dimethylaniline acting as a catalyst. The reaction is heated to drive the conversion of the hydroxyl group to a chloro group.

-

Rationale: Phosphorus oxychloride is a classic and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

This multi-step synthesis provides a high overall yield of approximately 89%, making it an economically viable process for industrial applications.[3]

B. Alternative Synthetic Routes

Other synthetic strategies often involve the modification of pre-existing pyrimidine rings. A common approach starts from 4,6-dichloro-2-(methylthio)pyrimidine.[1][4] This precursor can undergo various transformations, including selective nucleophilic substitution of the chloro groups and subsequent chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS).[4] The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern required for the final target molecule.

IV. Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry stems from its ability to serve as a versatile scaffold for the construction of more complex molecules with diverse biological activities. The chlorine atom and the methylthio group provide orthogonal reactivity, allowing for selective functionalization.

A. Key Intermediate in the Synthesis of Enzyme Inhibitors

Recent patent literature highlights the role of this compound as a crucial intermediate in the synthesis of novel enzyme inhibitors with therapeutic potential.

-

PCSK9 Inhibitors: This compound is used as a starting material in the synthesis of a series of compounds that act as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3] PCSK9 is a protein that plays a key role in regulating cholesterol levels, and its inhibition is a promising therapeutic strategy for the treatment of hypercholesterolemia.

-

Glycosidase Inhibitors: this compound is also a precursor in the synthesis of active compounds that inhibit glycosidases.[3] Glycosidase inhibitors have a wide range of therapeutic applications, including the management of diabetes and viral infections.

B. Scaffold for Kinase Inhibitors and Antiviral Agents

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors and antiviral agents. While direct synthesis of marketed drugs from this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in these classes of drugs.

-

GSK-3β Inhibitors: A structurally related compound, this compound-4-carboxylic acid, is a known synthetic intermediate for the preparation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[5] GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The core structure of this compound provides a foundation for building molecules that can fit into the ATP-binding pocket of GSK-3β.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The same carboxylic acid derivative is also used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[5] NNRTIs are a critical component of highly active antiretroviral therapy (HAART). The pyrimidine ring can be elaborated with various substituents to optimize binding to the allosteric site of the reverse transcriptase enzyme.

The reactivity of the chloro and methylthio groups allows for the introduction of diverse functionalities, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.

Reaction Workflow for Drug Synthesis:

General synthetic utility of this compound in drug discovery.

V. Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chloro substituent at the 5-position, renders the ring electron-deficient and susceptible to nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through an SNAr mechanism. This allows for the introduction of a wide range of substituents at this position.

-

Modification of the Methylthio Group: The methylthio group at the 2-position offers another site for chemical modification. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This two-step process provides a regioselective method for introducing substituents at the 2-position.

The differential reactivity of the chloro and methylthio groups allows for a controlled and stepwise functionalization of the pyrimidine core, making it an invaluable tool for building molecular complexity.

VI. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[2]

-

Hazard Classifications: Skin Corrosion 1B.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of dust formation, a respirator is recommended.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

VII. Conclusion and Future Outlook

This compound has solidified its position as a cornerstone in the edifice of modern medicinal chemistry. Its journey from the early days of pyrimidine exploration to its current role in the synthesis of cutting-edge therapeutic agents is a testament to its enduring utility. The combination of a stable heterocyclic core with strategically placed, reactive functional groups provides a powerful platform for the design and synthesis of novel drugs.

As our understanding of disease pathways deepens and the demand for more targeted and effective therapies grows, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its application in the synthesis of inhibitors for a wider range of biological targets will undoubtedly lead to the discovery of new and life-saving medicines. For the researchers and scientists at the forefront of drug discovery, this compound will remain a trusted and indispensable tool in their synthetic arsenal.

References

Solubility of 5-Chloro-2-(methylthio)pyrimidine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(methylthio)pyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. The ability of a compound to dissolve in a given solvent system governs its bioavailability, ease of formulation, and ultimately, its efficacy and safety. This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1] A thorough understanding of its solubility characteristics in organic solvents is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in medicinal chemistry and process development.

This technical guide provides a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical physicochemical property.

Physicochemical Profile of this compound

This compound is a substituted pyrimidine with the molecular formula C₅H₅ClN₂S.[2]

-

Molecular Weight: 160.62 g/mol [2]

-

Appearance: A solid powder

-

Melting Point: 59-64 °C

-

Chemical Structure:

/ N C-S-CH3 || / CH - N

The presence of a halogen (chlorine), a thioether group, and the nitrogen-containing pyrimidine ring all contribute to the molecule's polarity and potential for various intermolecular interactions, which are key determinants of its solubility.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following interactions are of primary importance:

-

Van der Waals Forces: Present in all solute-solvent systems.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyrimidine ring will lead to these interactions with polar solvents.

-

Hydrogen Bonding: While the solute itself does not have strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Generally, the solubility of pyrimidine derivatives increases with temperature.[3][4]

Experimental Determination of Solubility

A reliable and reproducible method for determining the solubility of this compound is essential. The following is a detailed protocol for the isothermal equilibrium method, a gold-standard technique for generating thermodynamic solubility data.[5]

Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities and functionalities. This will provide a comprehensive solubility profile.

| Solvent Class | Examples |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetonitrile, Acetone, DMSO, DMF |

| Halogenated | Dichloromethane, Chloroform |

| Aromatic | Toluene |

| Nonpolar | Heptane, Hexane |

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed if solid material remains at the end of the experiment.[5]

-

Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is often effective for pyrimidine derivatives.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of the compound (a wavelength scan should be performed, but 254 nm is a common starting point).[6]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[7] Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Dilute the supernatant samples with the mobile phase to bring the concentration within the range of the calibration curve. Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the supernatant (the solubility) by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound at 25 °C could be presented.

| Solvent | Solvent Class | Hypothetical Solubility (mg/mL) |

| Dichloromethane | Halogenated | > 200 |

| Acetone | Polar Aprotic | 150 - 200 |

| Acetonitrile | Polar Aprotic | 100 - 150 |

| Ethyl Acetate | Ester | 80 - 120 |

| Methanol | Polar Protic | 50 - 80 |

| Isopropanol | Polar Protic | 20 - 40 |

| Toluene | Aromatic | 10 - 20 |

| Heptane | Nonpolar | < 1 |

Note: These values are for illustrative purposes only and must be determined experimentally.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

Conclusion

A comprehensive understanding of the solubility of this compound in a range of organic solvents is fundamental to its effective application in synthetic and medicinal chemistry. This guide has provided a robust framework for the systematic determination of this crucial parameter. By employing the detailed experimental protocol and analytical methods described herein, researchers and drug development professionals can generate the high-quality solubility data needed to accelerate their research and development efforts, from reaction optimization to formulation design.

References

- 1. This compound-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. itwreagents.com [itwreagents.com]

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-(methylthio)pyrimidine

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 5-Chloro-2-(methylthio)pyrimidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Core Chemical Profile and Intrinsic Stability

This compound is a crystalline solid with a molecular formula of C₅H₅ClN₂S.[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a methylthio group, dictates its reactivity and stability profile.

| Property | Value | Source |

| Molecular Weight | 160.62 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 37-42 °C (lit.) or 59-64 °C | [1] |

The pyrimidine core lends a degree of aromatic stability to the molecule. However, the presence of the chloro and methylthio substituents introduces specific vulnerabilities that must be understood to ensure proper handling and storage. The chloro group can be susceptible to nucleophilic substitution, while the thioether linkage is prone to oxidation.

Understanding Degradation Pathways

The long-term stability of this compound is primarily threatened by two key chemical processes: hydrolysis and oxidation. Understanding these pathways is fundamental to establishing effective storage protocols.

Hydrolytic Degradation

While not explicitly documented as highly hygroscopic, the potential for hydrolysis exists, particularly under non-neutral pH conditions or prolonged exposure to moisture. The chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding hydroxypyrimidine derivative. This process is often accelerated by elevated temperatures.

Oxidative Degradation

The methylthio group is the primary site of oxidative vulnerability. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can significantly alter the molecule's chemical properties and reactivity, rendering it unsuitable for its intended synthetic applications. Thioethers, in general, are known to be susceptible to oxidation.[2]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on a synthesis of supplier recommendations and established best practices for handling analogous chemical structures.[3][4]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displacing air minimizes contact with oxygen and moisture, preventing oxidation and hydrolysis. |

| Light | Keep in a dark place | Protection from light is a general best practice to prevent photochemical degradation, although specific photosensitivity data is not widely available. |

| Container | Tightly sealed, dry container | Prevents the ingress of atmospheric moisture. |

Step-by-Step Aliquoting Protocol

To maintain the integrity of the bulk material, it is crucial to follow a stringent protocol when accessing the compound.

-

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all manipulations within a glove box or under a steady stream of an inert gas.

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Resealing: After dispensing the desired amount, flush the headspace of the original container with an inert gas before tightly resealing.

-

Storage: Promptly return the container to the recommended refrigerated storage.